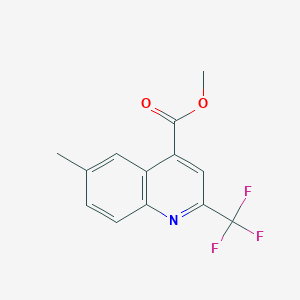
4-Quinolinecarboxylic acid, 6-methyl-2-(trifluoromethyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination. One common method is the nucleophilic substitution of fluorine atoms, which can be achieved using various reagents and catalysts . Transition-metal catalyzed synthetic methods, such as those involving palladium or copper, are also widely used for the preparation of quinoline derivatives .
Industrial Production Methods
Industrial production of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate may involve large-scale cyclization reactions under controlled conditions. The use of microwave irradiation, solvent-free reaction conditions, and recyclable catalysts are some of the green and sustainable methods employed in industrial settings .
化学反应分析
Types of Reactions
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the trifluoromethyl group, are common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its use in developing new drugs, particularly those targeting bacterial infections and cancer.
Industry: Utilized in the production of liquid crystals and cyanine dyes
作用机制
The mechanism of action of methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The incorporation of the trifluoromethyl group enhances its ability to inhibit enzymes and disrupt biological processes. The compound’s quinoline ring structure allows it to intercalate with DNA, thereby affecting DNA replication and transcription .
相似化合物的比较
Similar Compounds
- Methyl 2-(trifluoromethyl)quinoline-6-carboxylate
- Methyl 3-(trifluoromethyl)quinoline-6-carboxylate
- 6-Methylquinoline
Uniqueness
Methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a trifluoromethyl group on the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .
属性
CAS 编号 |
134481-28-0 |
|---|---|
分子式 |
C13H10F3NO2 |
分子量 |
269.22 g/mol |
IUPAC 名称 |
methyl 6-methyl-2-(trifluoromethyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-7-3-4-10-8(5-7)9(12(18)19-2)6-11(17-10)13(14,15)16/h3-6H,1-2H3 |
InChI 键 |
QENQKYHHEAVDPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


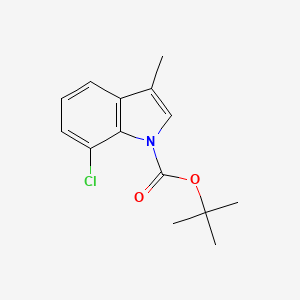

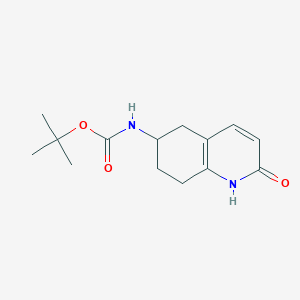
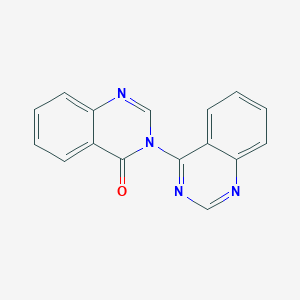
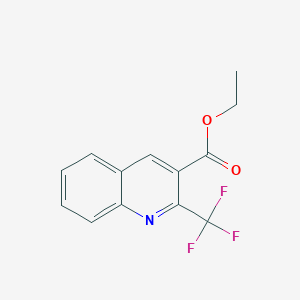
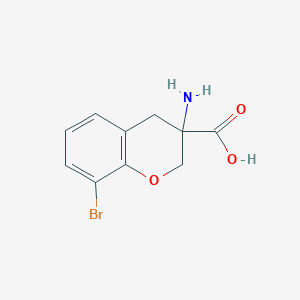
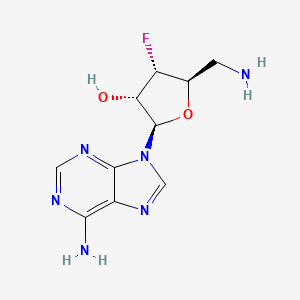
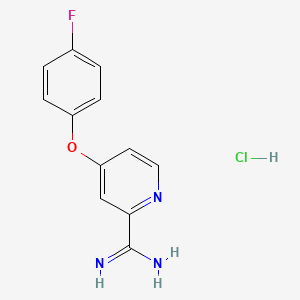



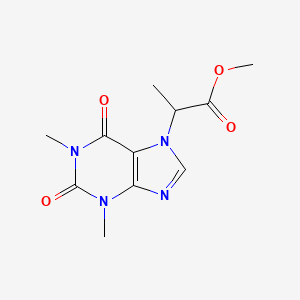
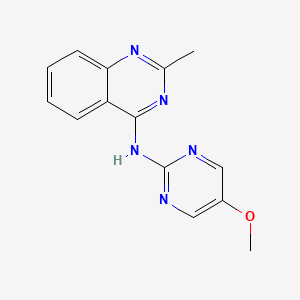
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
